Molecular Formula and Mass Differentiation from Rifamycin S, the Key Rifaximin Synthetic Precursor
Rifamycin YS (C37H43NO13, monoisotopic mass 709.2732 Da) differs from Rifamycin S (C37H45NO12, monoisotopic mass 695.2942 Da) by a net mass difference of +13.9790 Da, corresponding to the replacement of two hydrogen atoms with one oxygen atom at the O4 position and the formal addition of H2O minus H2 across the ansa scaffold, consistent with the O4-didehydro-21-deoxy-20-hydroxy-21-oxo modification [1]. Rifamycin S serves as the primary starting material for rifaximin semi-synthesis and is designated EP Impurity E, making this mass differentiation analytically critical . The mass difference is readily resolved by high-resolution mass spectrometry (>30,000 resolution) and generates distinct [M+H]+ ions separated by approximately 14 m/z units in LC-MS analysis [1].
| Evidence Dimension | Monoisotopic molecular mass and elemental composition |
|---|---|
| Target Compound Data | C37H43NO13, monoisotopic mass 709.2732 Da (Rifamycin YS, CAS 16783-93-0) |
| Comparator Or Baseline | C37H45NO12, monoisotopic mass 695.2942 Da (Rifamycin S, CAS 13553-79-2, EP Impurity E) |
| Quantified Difference | Δ mass = +13.9790 Da; Δ formula = +O -2H |
| Conditions | High-resolution mass spectrometry (HRMS), electrospray ionization positive mode, resolution ≥30,000 |
Why This Matters
This mass difference enables unambiguous differentiation of Rifamycin YS from the key synthetic precursor Rifamycin S during impurity profiling, preventing misidentification that could lead to erroneous batch release decisions.
- [1] Liuchao, Maixi, Wangchaoa, Wan C. Impurity profile of rifaximin produced in China. Die Pharmazie, 2012, 67(4): 283-287. DOI: 10.1691/ph.2012.1114. View Source
